molecular formula C24H22N6O2 B140017 4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol CAS No. 126898-32-6

4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol

Cat. No. B140017
M. Wt: 426.5 g/mol
InChI Key: FGAQBVDXWVFLKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is commonly referred to as MPIP or MPIP-OH and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.

Mechanism Of Action

MPIP-OH acts as a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, MPIP-OH can disrupt various cellular pathways and induce apoptosis in cancer cells.

Biochemical And Physiological Effects

MPIP-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing inflammation. In addition, MPIP-OH has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

MPIP-OH has several advantages for lab experiments, including its high purity, stability, and specificity for CK2 inhibition. However, MPIP-OH also has limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for research on MPIP-OH. One area of interest is the development of MPIP-OH analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the study of MPIP-OH in combination with other cancer therapies to improve treatment outcomes. Additionally, further research is needed to explore the potential applications of MPIP-OH in neuroscience and infectious diseases.

Synthesis Methods

The synthesis of MPIP-OH involves the reaction of 2-(2-aminobenzoxazol-5-yl)-5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridine with phenol in the presence of a catalyst. This process yields MPIP-OH as a white crystalline solid with a purity of over 99%.

Scientific Research Applications

MPIP-OH has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, MPIP-OH has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MPIP-OH has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, MPIP-OH has been shown to have antiviral and antibacterial properties.

properties

CAS RN

126898-32-6

Product Name

4-(5-(5-(4-Methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol

Molecular Formula

C24H22N6O2

Molecular Weight

426.5 g/mol

IUPAC Name

4-[6-[5-(4-methylpiperazin-1-yl)-1H-imidazo[4,5-b]pyridin-2-yl]-1,3-benzoxazol-2-yl]phenol

InChI

InChI=1S/C24H22N6O2/c1-29-10-12-30(13-11-29)21-9-8-19-23(27-21)28-22(25-19)16-4-7-18-20(14-16)32-24(26-18)15-2-5-17(31)6-3-15/h2-9,14,31H,10-13H2,1H3,(H,25,27,28)

InChI Key

FGAQBVDXWVFLKM-UHFFFAOYSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5

SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)N=C(O5)C6=CC=C(C=C6)O

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C2)NC(=N3)C4=CC5=C(C=C4)NC(=C6C=CC(=O)C=C6)O5

synonyms

4-(5-(5-(4-methyl-1-piperazinyl)-1H-imidazo(4,5-b)pyridin-2-yl)-2-benzoxazolyl)phenol

Origin of Product

United States

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